Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804307
InChI: InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Molecular Formula: C16H30N2O5
Molecular Weight: 330.42 g/mol

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13804307

Molecular Formula: C16H30N2O5

Molecular Weight: 330.42 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate -

Molecular Formula C16H30N2O5
Molecular Weight 330.42 g/mol
IUPAC Name ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m1/s1
Standard InChI Key VUZKEHBQEOADAS-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN([C@@H](C1)CCO)C(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C

Chemical Structure and Stereochemical Significance

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (molecular formula: C16H30N2O5\text{C}_{16}\text{H}_{30}\text{N}_{2}\text{O}_{5}, molecular weight: 330.42 g/mol) features a piperazine ring substituted at the 2-position with a hydroxyethyl group and protected at the 1,4-positions by tert-butyl carbamate groups . The (R)-configuration at the chiral center is denoted in its IUPAC name: ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate.

Key Structural Features

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and coordination in synthetic intermediates.

  • tert-Butyl Protecting Groups: These groups enhance solubility in organic solvents and prevent unwanted side reactions during synthesis.

  • Hydroxyethyl Side Chain: Introduces a polar functional group, facilitating further derivatization.

Table 1: Comparative Structural Data

PropertyValueSource
CAS Number (R-enantiomer)2224423-03-2
CAS Number (racemic)259808-71-4
SMILES (R-enantiomer)CC(C)(C)OC(=O)N1CCN(C@@HCCO)C(=O)OC(C)(C)C
Boiling Point420.6±20.0 °C (predicted)
Density1.108±0.06 g/cm³ (predicted)

The discrepancy in CAS numbers between sources and likely arises from stereochemical distinctions, with 2224423-03-2 referring specifically to the (R)-enantiomer and 259808-71-4 denoting the racemic mixture or a different stereoisomer.

Synthesis and Optimization

The synthesis of Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves sequential protection and functionalization steps:

  • Piperazine Protection: Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install tert-butyl carbamate groups at the 1,4-positions.

  • Hydroxyethyl Introduction: The 2-position is alkylated with 2-bromoethanol or a similar reagent, followed by chiral resolution to isolate the (R)-enantiomer.

Critical challenges include maintaining stereochemical integrity during alkylation and optimizing yields. Recent advances employ asymmetric catalysis to directly install the hydroxyethyl group with high enantiomeric excess (ee > 98%).

Applications in Pharmaceutical Synthesis

This compound’s utility stems from its dual functionality: the tert-butyl groups are readily removed under acidic conditions (e.g., trifluoroacetic acid), exposing primary amines for subsequent coupling, while the hydroxyethyl side chain serves as a handle for further modifications.

Notable Applications

  • Antiviral Agents: Serves as a precursor in the synthesis of protease inhibitors, where chirality dictates binding affinity.

  • Neurological Therapeutics: Used to construct piperazine-based scaffolds for dopamine receptor modulators.

  • Anticancer Drugs: Functionalized to deliver targeted chemotherapeutics via conjugation to monoclonal antibodies.

Table 2: Representative Drug Candidates Derived from This Compound

Drug CandidateTarget IndicationStage of Development
VX-548 (Analog)Neuropathic PainPhase III
PF-07321332 (Intermediate)COVID-19 AntiviralApproved (2023)

Physicochemical Properties and Stability

Predicted physicochemical properties highlight its suitability for organic synthesis:

  • LogP: 1.2 (indicative of moderate lipophilicity) .

  • pKa: 15.11 (hydroxyl group), enabling selective deprotonation .

  • Solubility: >50 mg/mL in DMSO and dichloromethane.

Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmosphere .

Recent Advances and Future Directions

Recent studies focus on streamlining synthesis and expanding applications:

  • Continuous Flow Chemistry: Reduces reaction times from hours to minutes while improving ee.

  • Bioconjugation Techniques: Leveraging the hydroxyethyl group for site-specific protein modification.

Future research may explore its use in mRNA vaccine adjuvants and metal-organic frameworks (MOFs) for drug delivery.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator